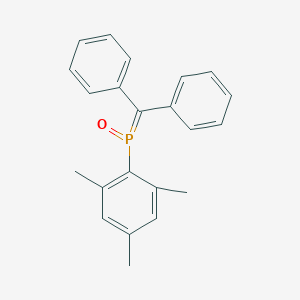
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone is a complex organophosphorus compound It is known for its unique structure, which includes a phosphine oxide group bonded to a diphenylmethylidene and a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone typically involves the reaction of diphenylmethylidene with 2,4,6-trimethylphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Similar in structure but with different substituents.
Phosphine sulfide, (diphenylmethylene)(2,4,6-trimethylphenyl): Contains a sulfide group instead of an oxide
Uniqueness
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
89982-79-6 |
|---|---|
Molecular Formula |
C22H21OP |
Molecular Weight |
332.4 g/mol |
InChI |
InChI=1S/C22H21OP/c1-16-14-17(2)21(18(3)15-16)24(23)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
JAFOLXCKUCPDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















